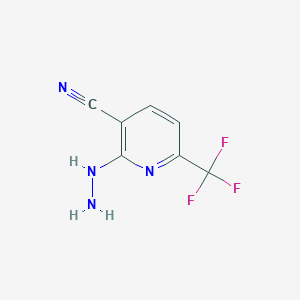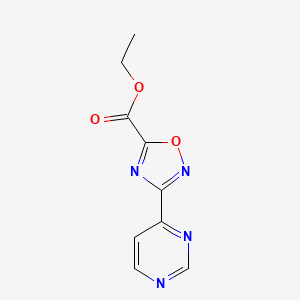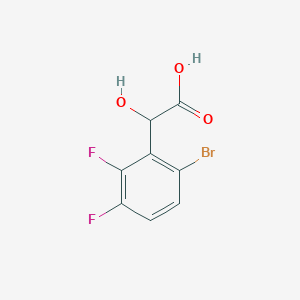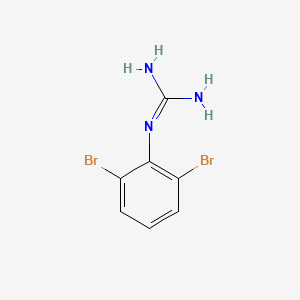![molecular formula C9H14F2O3 B13687679 (S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)
(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol is a complex organic compound characterized by its unique structural features. This compound contains a dioxolane ring, two fluorine atoms, and a butenol group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the difluoro group via a fluorination reaction. The final step usually involves the addition of the butenol group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butenol group into a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction typically produces various alcohols.
Applications De Recherche Scientifique
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butanol
- (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butene
Uniqueness
(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol stands out due to its specific stereochemistry and the presence of both a dioxolane ring and difluoro groups
Propriétés
Formule moléculaire |
C9H14F2O3 |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluorobut-3-en-1-ol |
InChI |
InChI=1S/C9H14F2O3/c1-4-9(10,11)7(12)6-5-13-8(2,3)14-6/h4,6-7,12H,1,5H2,2-3H3 |
Clé InChI |
NTJMUNNQVVUTJS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C(C(C=C)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
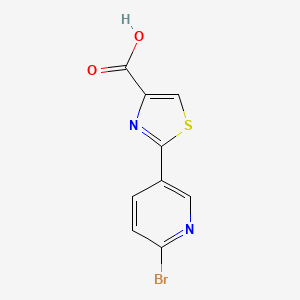
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
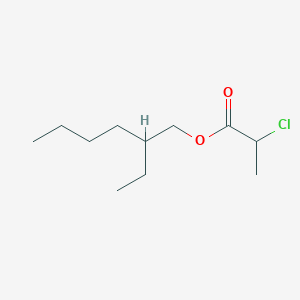

![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
